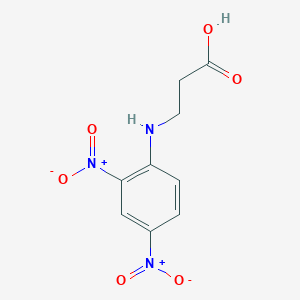

DNP-beta-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dinitroanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O6/c13-9(14)3-4-10-7-2-1-6(11(15)16)5-8(7)12(17)18/h1-2,5,10H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSZEVXYIHNWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399316 | |

| Record name | DNP-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3185-97-5 | |

| Record name | DNP-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DNP-beta-alanine: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of N-(2,4-Dinitrophenyl)-beta-alanine (DNP-beta-alanine), a crucial derivative of the non-proteinogenic amino acid, beta-alanine. The guide delves into the molecule's core structure, synthesis methodologies, and detailed characterization protocols. It further explores its significant applications, particularly in the realms of immunology and biochemistry. This document is tailored for researchers, scientists, and drug development professionals who require a granular understanding of this compound for advanced scientific applications.

Foundational Understanding: The Role of DNP Haptens in Immunological Research

The 2,4-dinitrophenyl (DNP) group is a quintessential hapten, a small molecule that, on its own, does not provoke an immune response. However, when conjugated to a larger carrier molecule, such as a protein, it becomes a potent immunogen. This DNP-carrier conjugate is instrumental in the study of humoral immunity, specifically in elucidating the mechanisms of antibody production, B-cell activation, and immunological memory. This compound serves as a stable, well-defined chemical entity for the precise and reproducible creation of these essential immunological tools.

The Molecular Architecture of this compound

This compound is the product of a covalent linkage between a 2,4-dinitrophenyl group and the amino group of beta-alanine.[1]

-

Beta-alanine (β-alanine): As a non-essential amino acid, beta-alanine is synthesized within the body and is a constituent of carnosine and other chemicals that can influence muscle performance.[2] Unlike alpha-amino acids, the amino group in beta-alanine is located at the β-position (the second carbon from the carboxylate group).

-

2,4-Dinitrophenyl (DNP) Group: This aromatic moiety is derived from 2,4-dinitrochlorobenzene or 2,4-dinitrofluorobenzene (Sanger's reagent). The two electron-withdrawing nitro groups on the phenyl ring give DNP compounds a characteristic yellow color, which is advantageous for spectrophotometric quantification.

The resulting structure features a stable secondary amine bond connecting the DNP ring to the beta-alanine backbone.

Key Chemical Identifiers:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Beta-alanine

-

2,4-Dinitrochlorobenzene

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

In a suitable reaction vessel, dissolve beta-alanine in an aqueous solution of sodium bicarbonate.

-

In a separate container, dissolve 2,4-dinitrochlorobenzene in ethanol.

-

Slowly add the ethanolic solution of 2,4-dinitrochlorobenzene to the beta-alanine solution with constant stirring.

-

Allow the reaction to proceed at room temperature for several hours. The formation of the yellow this compound will be visually apparent.

-

Upon completion of the reaction, carefully acidify the mixture with hydrochloric acid to precipitate the product.

-

Isolate the crude this compound by vacuum filtration and wash the precipitate with cold water.

-

Purify the product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Dry the purified crystals under vacuum.

Trustworthiness: The integrity of this protocol is maintained by careful control of the reaction pH and the thoroughness of the purification steps. The recrystallization is critical for removing unreacted starting materials and byproducts, ensuring the high purity of the final product.

Comprehensive Physicochemical Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| Melting Point | Assessment of purity | A sharp and distinct melting point consistent with literature values. |

| UV-Vis Spectroscopy | Confirmation and quantification of the DNP moiety | A characteristic maximum absorbance (λmax) in the UV-visible spectrum. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for N-H, C=O (carboxylic acid), and NO₂ stretching vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Definitive structural elucidation | Unambiguous chemical shifts and coupling constants for the aromatic and aliphatic protons and carbons. [3] |

| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the exact mass of this compound. [4][5] |

Key Applications in Scientific Research

The immunogenic nature of the DNP group makes this compound an indispensable reagent in various research applications.

Preparation of Hapten-Carrier Conjugates

A primary application of this compound is its use in the synthesis of DNP-haptenated carrier proteins, such as DNP-Keyhole Limpet Hemocyanin (DNP-KLH) and DNP-Bovine Serum Albumin (DNP-BSA). The carboxylic acid functionality of this compound can be activated, for instance, with carbodiimide chemistry, to facilitate the formation of a stable amide linkage with the primary amines of lysine residues on the carrier protein.

Caption: Signaling pathway for DNP-hapten-carrier conjugation.

Foundational Immunological Investigations

DNP-carrier conjugates are extensively employed to:

-

Elicit robust immune responses: Administration of these conjugates to animal models stimulates the production of high-titer anti-DNP antibodies.

-

Probe antibody-antigen interactions: The well-defined chemical nature of the DNP hapten allows for precise studies of antibody affinity and specificity.

-

Investigate B-lymphocyte biology: DNP-specific B-cells can be effectively tracked and their activation, differentiation, and memory formation can be meticulously analyzed.

Concluding Remarks

This compound stands as a cornerstone reagent in the fields of immunology and biochemistry. Its facile synthesis, well-defined structure, and the potent immunogenicity of the DNP hapten render it an invaluable asset for researchers dedicated to unraveling the complexities of the immune system. The detailed protocols and characterization methodologies presented in this guide offer a robust framework for the successful and reliable application of this compound in a laboratory setting.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Gross, E., & Meienhofer, J. (Eds.). (1979). The Peptides: Analysis, Synthesis, Biology. Academic Press.

- Levy, A. L., & Chung, D. (1953). A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids. Journal of the American Chemical Society, 75(15), 3663–3664.

-

PubChem. (n.d.). N-(2,4-Dinitrophenyl)-L-alanine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). PB-EI mass spectrum of DNP-Ala (M = 255 u). Retrieved from [Link]

-

RxList. (2021, June 11). Beta-alanine. Retrieved from [Link]

-

WebMD. (n.d.). Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. This compound | C9H9N3O6 | CID 4100851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(2,4-Dinitrophenyl)-β-alanine: Chemical Properties, Synthesis, and Characterization

This guide provides a comprehensive technical overview of N-(2,4-Dinitrophenyl)-β-alanine (DNP-β-alanine), a dinitrophenylated derivative of the naturally occurring beta-amino acid, β-alanine. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, and outlines robust methods for purification and characterization.

Core Chemical and Physical Properties

DNP-β-alanine is formally known as 3-(2,4-dinitroanilino)propanoic acid.[1] The attachment of the 2,4-dinitrophenyl (DNP) group to the amino function of β-alanine significantly alters its physicochemical properties, transforming the hydrophilic amino acid into a more hydrophobic, chromophoric molecule. This modification is foundational to its historical use in analytical chemistry and its role as a synthetic intermediate.

Molecular Structure

The structure consists of a β-alanine backbone where the nitrogen atom is bonded to the C1 position of a 2,4-dinitrophenyl ring.

Caption: Chemical structure of N-(2,4-Dinitrophenyl)-β-alanine.

Physicochemical Data Summary

The key properties of DNP-β-alanine are summarized below for quick reference. These values are critical for designing experiments, selecting appropriate solvents, and predicting chemical behavior.

| Property | Value | Source |

| IUPAC Name | 3-(2,4-dinitroanilino)propanoic acid | PubChem[1] |

| Synonyms | N-(2,4-Dinitrophenyl)-β-alanine | Santa Cruz Biotechnology[2] |

| CAS Number | 3185-97-5 | ChemicalBook[3], PubChem[1] |

| Molecular Formula | C₉H₉N₃O₆ | PubChem[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 255.18 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |

| Melting Point | 121-125 °C (with decomposition) | ChemicalBook[3] |

| Boiling Point | 516.5±50.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.592±0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| pKa | 4.36±0.10 (Predicted) | ChemicalBook[3] |

| Storage Temp. | −20°C | ChemicalBook[3] |

Solubility Profile

The solubility of DNP-β-alanine is dictated by the interplay between the polar carboxylic acid group and the large, nonpolar dinitrophenyl moiety.

-

Water: The parent molecule, β-alanine, is highly soluble in water (545 g/L at 25 °C).[4] However, the introduction of the bulky, hydrophobic DNP group drastically reduces aqueous solubility. DNP-β-alanine is sparingly soluble in neutral or acidic aqueous solutions.

-

Aqueous Base: It readily dissolves in aqueous bases (e.g., sodium bicarbonate, sodium hydroxide) due to the deprotonation of the carboxylic acid group to form a more soluble carboxylate salt. This property is fundamental to its purification.

-

Organic Solvents: It exhibits moderate to good solubility in polar organic solvents such as ethanol, dioxane, and acetone. It is generally insoluble in non-polar solvents like diethyl ether and hydrocarbons.[5]

Stability and Reactivity

DNP-β-alanine is stable under standard laboratory conditions and should be stored in a cool, dark place.[3] A notable chemical transformation is its propensity to undergo intramolecular cyclization under strong basic conditions (e.g., NaOH in aqueous dioxane) to form benzimidazole-N-oxide derivatives.[6] This reaction is a key consideration when handling the compound in basic media, as it can lead to degradation if not controlled.

Synthesis of DNP-β-alanine

The synthesis of DNP-β-alanine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The most common and reliable method involves the reaction of β-alanine with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent.

Underlying Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is operative due to the specific structure of FDNB. The two strongly electron-withdrawing nitro groups (-NO₂) create a significant partial positive charge (δ+) on the carbon atom to which the fluorine is attached (C1). This makes the aromatic ring highly susceptible to attack by a nucleophile. The amino group of β-alanine, a potent nucleophile, attacks this electron-deficient carbon. The fluorine atom is an excellent leaving group, and its departure is facilitated by the stabilization of the negative charge in the intermediate Meisenheimer complex by the nitro groups. A base is required to deprotonate the amino group of β-alanine, enhancing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) generated during the reaction.

Experimental Workflow Diagram

Caption: High-level workflow for the synthesis and purification of DNP-β-alanine.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of DNP-amino acids.[6][7]

Materials and Reagents:

-

β-Alanine (C₃H₇NO₂)

-

1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

Procedure:

-

Dissolution of β-alanine: In a 250 mL round-bottom flask, dissolve 1.0 g of β-alanine in 50 mL of deionized water. Add 2.0 g of sodium bicarbonate. Stir the mixture until all solids have dissolved.

-

Causality: Sodium bicarbonate creates a basic environment (pH ~8-9), which serves two critical functions: it deprotonates the amino group (-NH₃⁺ to -NH₂) of β-alanine, making it a much stronger nucleophile, and it acts as a scavenger for the HF produced during the reaction.

-

-

Addition of FDNB: In a separate beaker, dissolve 1.8 g of FDNB in 25 mL of ethanol. Add this solution dropwise to the stirring β-alanine solution over 15 minutes.

-

Causality: FDNB is not soluble in water, necessitating the use of a co-solvent like ethanol to create a homogenous reaction mixture. Dropwise addition helps control the reaction rate and minimize potential side reactions.

-

-

Reaction Incubation: Loosely stopper the flask and stir the mixture at room temperature for 2-3 hours. The solution will typically turn a deep yellow or orange color as the DNP-β-alanine forms.

-

Causality: This incubation period allows the SNAr reaction to proceed to completion at a controlled temperature.

-

-

Removal of Co-solvent: After the reaction period, reduce the volume of the solution by approximately half using a rotary evaporator. This step removes the majority of the ethanol.

-

Causality: Removing the ethanol is crucial because the final product has some solubility in it. Its removal ensures maximum precipitation of the product in the subsequent acidification step.

-

-

Acidification and Precipitation: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Slowly, and with constant stirring, add concentrated HCl dropwise until the pH of the solution is approximately 1-2 (verify with pH paper). A bright yellow precipitate of DNP-β-alanine will form.

-

Causality: The product, DNP-β-alanine, exists as its soluble sodium carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate (-COO⁻Na⁺ to -COOH), rendering the molecule neutral and causing it to precipitate from the aqueous solution due to its low water solubility.

-

-

Isolation: Allow the precipitate to digest in the cold for 30 minutes to ensure complete precipitation. Collect the yellow solid by vacuum filtration using a Büchner funnel. Wash the solid twice with small portions of cold deionized water to remove any residual salts.

-

Causality: Cold water is used for washing to minimize loss of the product, which has slight solubility in water.

-

-

Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Purification: Recrystallization

The crude DNP-β-alanine can be purified by recrystallization to remove unreacted starting materials and any side products.

-

Solvent Selection: A mixture of ethanol and water is an effective solvent system.

-

Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid (cloudy). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

-

Melting Point Determination: A sharp melting point close to the literature value (121-125 °C) is a good indicator of purity.[3] Decomposition is often observed.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electron Ionization (EI) and Electrospray Ionization (ESI) are common methods. The ESI-produced [M-H]⁻ precursor ion for DNP-alanine is observed at m/z 254, which then fragments.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural confirmation by showing the characteristic signals for the protons and carbons in the dinitrophenyl ring and the β-alanine backbone.[1]

Applications

While historically significant in protein chemistry via the Sanger sequencing method, DNP-amino acids like DNP-β-alanine are valuable in modern research.[7][8]

-

Synthetic Intermediate: It serves as a precursor for other molecules. For instance, its base-catalyzed cyclization is an efficient method for synthesizing 2-substituted 5-nitro-1H-benzimidazole-3-oxides, which have been investigated as potential antibacterial agents.[6]

-

Chromatographic Standards: Due to its strong UV-visible chromophore (the DNP group), it can be used as a standard in the development of HPLC and other chromatographic methods.

References

-

DNP-beta-alanine | C9H9N3O6 | CID 4100851. PubChem, National Institutes of Health. [Link]

-

George, M., et al. (2011). Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. International Journal of Mass Spectrometry, available at PMC, National Institutes of Health. [Link]

-

Levy, A. L., & Chung, D. (1953). A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids. Journal of the American Chemical Society. [Link]

-

β-Alanine - Solubility. Solubility of Things. [Link]

-

β-Alanine - Wikipedia. Wikipedia. [Link]

-

beta-Alanine | C3H7NO2 | CID 239. PubChem, National Institutes of Health. [Link]

-

Preparation and Properties of 2,4-Dinitrophenyl-L-amino Acids. ACS Publications. [Link]

Sources

- 1. This compound | C9H9N3O6 | CID 4100851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 3185-97-5 [m.chemicalbook.com]

- 4. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. β-Alanine - Wikipedia [en.wikipedia.org]

- 6. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

The Dual Role of Dinitrophenol (DNP): A Technical Guide to its Action as a Hapten in Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrophenol (DNP), a small organic compound, is a classic and indispensable tool in immunology, primarily for its role as a model hapten.[1] While incapable of inducing an immune response on its own, when conjugated to a larger carrier molecule, DNP elicits a robust and specific antibody response.[][3] This guide provides an in-depth exploration of the mechanism of action of DNP as a hapten, detailing the chemical principles of conjugation, the cellular and molecular pathways of the ensuing immune response, and the practical applications in immunological research. We will delve into the critical role of carrier proteins, the dichotomy of T-cell dependent and independent responses, and provide field-proven experimental protocols for immunization and antibody detection.

The Chemical Foundation: What Makes DNP an Effective Hapten?

DNP, with the chemical formula HOC₆H₃(NO₂)₂, is a small molecule that is not endogenously found in tissues, making it an ideal immunological tool.[1] Its effectiveness as a hapten stems from its ability to covalently bind to larger carrier proteins, a process known as haptenization.[][4] This conjugation is essential because haptens are too small to be recognized by the immune system independently.[][3]

The most common method for conjugating DNP to a carrier protein involves the use of 2,4-dinitrofluorobenzene (DNFB) or a similar reactive derivative. DNFB readily reacts with nucleophilic functional groups on the carrier protein, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, to form stable dinitrophenyl-protein conjugates.[4] This covalent attachment creates novel antigenic determinants on the carrier protein, which are then recognized by the immune system.

The choice of carrier protein is crucial and significantly influences the nature of the immune response. Commonly used carriers include:

-

Keyhole Limpet Hemocyanin (KLH): A large, immunogenic protein that typically induces a strong T-cell dependent antibody response.

-

Bovine Serum Albumin (BSA): Another commonly used carrier protein for generating antibodies.

-

Ovalbumin (OVA): Often used in studies investigating allergic responses and T-cell help.[5]

-

Ficoll: A large, highly branched polysaccharide that can induce a T-cell independent immune response.[6]

The degree of DNP conjugation to the carrier protein is a critical parameter that can determine whether the immune response leads to immunity or tolerance.[7][8] A low to intermediate degree of haptenation generally favors immunogenicity, while highly conjugated proteins can induce a state of immunological tolerance.[7]

The Immunological Cascade: Eliciting an Anti-DNP Response

The presentation of a DNP-carrier conjugate to the immune system initiates a complex series of events, leading to the production of DNP-specific antibodies. The nature of this response, whether T-cell dependent or T-cell independent, is dictated by the carrier molecule.

T-Cell Dependent (TD) Response to DNP-Protein Conjugates

When DNP is conjugated to a protein carrier like KLH or BSA, the resulting immune response is typically T-cell dependent.[9] This pathway is essential for generating high-affinity antibodies, class switching, and the formation of immunological memory.[9]

The process unfolds as follows:

-

Antigen Presentation: Antigen-presenting cells (APCs), such as macrophages and dendritic cells, internalize the DNP-carrier conjugate. The carrier protein is processed into smaller peptides, which are then presented on the surface of the APC via MHC class II molecules.

-

T-Helper Cell Activation: T-helper cells (CD4+ T-cells) with T-cell receptors (TCRs) that recognize the carrier-derived peptides presented by the APCs become activated.

-

B-Cell Recognition and Activation: B-cells with B-cell receptors (BCRs) specific for the DNP hapten recognize and bind to the DNP-carrier conjugate.[3] The B-cell then internalizes the conjugate, processes the carrier protein, and presents its peptides on MHC class II molecules.

-

T-B Cell Collaboration: The activated T-helper cell recognizes the carrier peptide-MHC class II complex on the B-cell surface. This interaction, along with co-stimulatory signals (e.g., CD40-CD40L), provides the necessary "help" for the B-cell to become fully activated.[9]

-

Antibody Production: The activated B-cell proliferates and differentiates into plasma cells, which secrete large quantities of DNP-specific antibodies, initially of the IgM isotype, followed by a switch to other isotypes like IgG and IgE.[10]

Caption: T-Cell Independent (TI) Immune Response to DNP-Ficoll.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for inducing and measuring an anti-DNP antibody response. These should be adapted and optimized for specific experimental needs.

Protocol: DNP-KLH Immunization of Mice

This protocol outlines a standard procedure for immunizing mice to generate a robust anti-DNP IgG response.

Materials:

-

DNP-KLH (e.g., from Calbiochem or Sigma-Aldrich) [11]* Adjuvant (e.g., Alum or Freund's Adjuvant)

-

Phosphate Buffered Saline (PBS), sterile

-

Syringes and needles (e.g., 27-gauge)

-

Mice (e.g., BALB/c or C57BL/6)

Procedure:

-

Antigen Preparation:

-

Reconstitute lyophilized DNP-KLH in sterile PBS to a stock concentration of 1 mg/mL.

-

For immunization, prepare a 1:1 emulsion of the DNP-KLH solution with the chosen adjuvant. For example, mix 100 µL of DNP-KLH (100 µg) with 100 µL of Alum adjuvant. Vortex thoroughly to create a stable emulsion.

-

-

Immunization:

-

Administer 200 µL of the DNP-KLH/adjuvant emulsion per mouse via intraperitoneal (i.p.) injection. [11]This corresponds to a dose of 100 µg of DNP-KLH per mouse.

-

For a primary response, a single immunization is performed.

-

For a secondary response and to boost antibody titers, administer subsequent immunizations at 2-3 week intervals.

-

-

Sample Collection:

-

Collect blood samples via tail vein or retro-orbital bleeding at desired time points (e.g., day 0 for pre-immune serum, and days 14, 28, and 42 post-immunization).

-

Allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.

-

Store the serum at -20°C or -80°C for later analysis.

-

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-DNP Antibody Titer

This protocol describes a standard indirect ELISA to quantify the levels of anti-DNP antibodies in serum samples. [12][13] Materials:

-

DNP-BSA conjugate (for coating) [12]* 96-well ELISA plates

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)

-

Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

-

Serum samples (from immunized and control mice)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)

-

Substrate for the enzyme (e.g., TMB for HRP)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Dilute DNP-BSA to 5 µg/mL in Coating Buffer. [13] * Add 100 µL of the diluted DNP-BSA to each well of a 96-well plate.

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate 3 times with Wash Buffer.

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Incubation with Primary Antibody (Serum Samples):

-

Wash the plate 3 times with Wash Buffer.

-

Prepare serial dilutions of the serum samples in Blocking Buffer (e.g., starting at 1:100).

-

Add 100 µL of each serum dilution to the appropriate wells.

-

Incubate for 1-2 hours at room temperature.

-

-

Incubation with Secondary Antibody:

-

Wash the plate 3 times with Wash Buffer.

-

Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate 5 times with Wash Buffer.

-

Add 100 µL of the substrate solution to each well.

-

Incubate in the dark at room temperature for 15-30 minutes, or until color develops.

-

-

Stopping and Reading:

-

Add 50 µL of Stop Solution to each well.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

-

Data Analysis:

The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive reading above the background.

| Parameter | Typical Value/Range | Reference |

| Immunization Dose (DNP-KLH) | 50-100 µ g/mouse | [11] |

| ELISA Coating Concentration (DNP-BSA) | 1-10 µg/mL | [12][13] |

| Primary Antibody (Serum) Dilution Range | 1:100 to 1:1,000,000 | [12] |

| Secondary Antibody Dilution | As per manufacturer's recommendation | |

| Expected Anti-DNP Titer (post-boost) | > 1:10,000 |

Advanced Applications and Considerations

The DNP-hapten system is a versatile tool with applications extending beyond simple antibody production.

-

Study of Allergic Responses: DNP conjugated to carriers can be used to induce IgE-mediated allergic reactions in animal models, providing a platform to study the mechanisms of allergy and test potential therapeutics. [14][15]* Analysis of B-cell Activation and Tolerance: The ability to control the degree of DNP conjugation allows for the investigation of the molecular signals that determine B-cell activation versus anergy or tolerance. [7][16]* Isotype Controls in Immunoassays: Anti-DNP monoclonal antibodies are frequently used as isotype controls in various immunoassays to ensure the specificity of the primary antibody being tested. [1]* Biotin-Free Detection Systems: DNP-labeled probes and anti-DNP antibodies offer an alternative to biotin-streptavidin systems in applications where endogenous biotin may cause background interference. [1][17]

Conclusion

The mechanism of action of DNP as a hapten is a cornerstone of experimental immunology. Its ability to be readily conjugated to a variety of carrier molecules allows for the controlled induction of both T-cell dependent and independent immune responses. This flexibility, coupled with well-established protocols for immunization and antibody detection, makes the DNP system an invaluable tool for researchers and drug development professionals. A thorough understanding of the principles outlined in this guide will enable the effective application of this powerful model for advancing our knowledge of the immune system and developing novel immunotherapies.

References

-

Arteta, B., et al. (2012). Biodegradable Microspheres. XIII: Immune Response to the DNP Hapten Conjugated to Polyacryl Starch Microparticles. PubMed. Available at: [Link]

-

Feldmann, M. (1972). Induction of immunity and tolerance in vitro by hapten protein conjugates. I. The relationship between the degree of hapten conjugation and the immunogenicity of dinitrophenylated polymerized flagellin. PubMed. Available at: [Link]

-

SYnAbs. (2019). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. SYnAbs. Available at: [Link]

-

Palm, N. W., & Medzhitov, R. (2009). Immunostimulatory activity of haptenated proteins. PNAS. Available at: [Link]

-

Coutinho, A., & Möller, G. (1978). A chemical approach to the mechanism of B-lymphocyte activation. II. The pure presentation of haptens does not inactivate B lymphocytes. PubMed. Available at: [Link]

-

Morimoto, C., Reinherz, E. L., & Schlossman, S. F. (1981). Regulation of in vitro primary anti-DNP antibody production by functional subsets of T lymphocytes in man. PubMed. Available at: [Link]

-

Courtney, A. H., et al. (2009). Antigenic polymers displaying hapten (DNP) initiate activation of early B cell signaling events. ResearchGate. Available at: [Link]

-

Hutson, A. M., et al. (2015). DNP-KLH Yields Changes in Leukocyte Populations and Immunoglobulin Isotype Use with Different Immunization Routes in Zebrafish. NIH. Available at: [Link]

-

Life Diagnostics, Inc. (n.d.). Mouse Anti-DNP IgM ELISA. Life Diagnostics, Inc.. Available at: [Link]

-

Katz, D. H., et al. (1971). Hapten-Specific Tolerance: Depressed Humoral and Normal Cellular Immune Responses. The Journal of Immunology. Available at: [Link]

-

Segal, S., Globerson, A., & Feldman, M. (1971). THE SECONDARY IMMUNE RESPONSE TO A HAPTEN IN VITRO: ANTIGEN CONCENTRATION AND THE CARRIER EFFECT. PMC - NIH. Available at: [Link]

-

Palm, N. W., & Medzhitov, R. (2009). Gamma delta T cells recognize haptens and mount a hapten-specific response. eLife. Available at: [Link]

-

Alpha Diagnostic International. (n.d.). DNP35-BTN-10 DNP-BSA protein Biotin Conjugate. Alpha Diagnostic International. Available at: [Link]

-

Paul, W. E., et al. (1971). Mechanism of a Hapten-Specific Helper Effect in Mice. The Journal of Immunology. Available at: [Link]

-

Sharon, R., McMaster, P. R., Kask, A. M., Owens, J. D., & Paul, W. E. (1975). DNP-Lys-ficoll: a T-independent antigen which elicits both IgM and IgG anti-DNP antibody-secreting cells. PubMed. Available at: [Link]

-

Acris Antibodies. (n.d.). Mouse anti-DNP-IgE ELISA Kit. Acris Antibodies. Available at: [Link]

-

Feldmann, M. (1972). INDUCTION OF IMMUNITY AND TOLERANCE IN VITRO BY HAPTEN PROTEIN CONJUGATES: I. THE RELATIONSHIP BETWEEN THE DEGREE OF HAPTEN CONJUGATION AND THE IMMUNOGENICITY OF DINITROPHENYLATED POLYMERIZED FLAGELLIN. PMC - PubMed Central. Available at: [Link]

-

Aspite, N. L., & Jameson, J. M. (2018). Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity. NIH. Available at: [Link]

-

You, W., et al. (1992). A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate. PubMed. Available at: [Link]

-

Syd Labs. (n.d.). Anti-DNP Monoclonal Antibodies. Syd Labs. Available at: [Link]

-

Ishizaka, S., Otani, S., & Morisawa, S. (1979). Thymus-independent anti-DNP Antibody Responses to DNP-casein and DNP-gelatin. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrophenol. Wikipedia. Available at: [Link]

-

Snippe, H., et al. (1998). T lymphocyte dependence of the antibody response to 'T lymphocyte independent type 2' antigens. PMC. Available at: [Link]

-

Toellner, K. M., et al. (2004). Outer PALS arrest of anti-DNP–specific B cells in T cell–dependent and –independent antibody responses. ResearchGate. Available at: [Link]

-

Dr. Arpan Majumder. (2022). Type of Haptens, How do they work. YouTube. Available at: [Link]

-

Thomas, D. W., et al. (1987). Re-presentation of the hapten dinitrophenol (DNP) to a DNP-specific T-cell line. PubMed. Available at: [Link]

-

Fernandes, M. A., et al. (2022). The DNP antigen activates multiple signal transduction pathways via the IgE anti-DNP/FcεRI receptor complex. ResearchGate. Available at: [Link]

-

Ackermann, J., et al. (2023). Hapten-Decorated DNA Nanostructures Decipher the Antigen-Mediated Spatial Organization of Antibodies Involved in Mast Cell Activation. PMC - NIH. Available at: [Link]

-

Smits, E., et al. (2013). Keyhole limpet haemocyanin – a model antigen for human immunotoxicological studies. PMC - NIH. Available at: [Link]

-

Creative Diagnostics. (n.d.). Dinitropheno (Mouse) IgG ELISA Kit (DEIASL081). Creative Diagnostics. Available at: [Link]

-

Rockland Immunochemicals. (n.d.). ELISA Protocol. Rockland Immunochemicals. Available at: [Link]

-

Hutson, A. M., et al. (2015). DNP-KLH Yields Changes in Leukocyte Populations and Immunoglobulin Isotype Use with Different Immunization Routes in Zebrafish. ResearchGate. Available at: [Link]

-

Mizuochi, T., et al. (1983). Hapten-specific prophylaxis of murine contact sensitivity by DNP-amino acid derivatives. PubMed. Available at: [Link]

-

Godfrey, H. P., & Baer, H. (1976). Hapten-specific responses to contact sensitizers. Use of fluorodinitrobenzene to elicit migration inhibition and macrophage agglutination factors from lymph node cells of contact-sensitive guinea-pigs. PubMed. Available at: [Link]

-

Hutson, A. M., et al. (2015). DNP-KLH Yields Changes in Leukocyte Populations and Immunoglobulin Isotype Use with Different Immunization Routes in Zebrafish. PubMed. Available at: [Link]

-

Jackson, G. D., & Mestecky, J. (1989). Effect of cationization on anti-hapten antibody responses in sheep and mice. PubMed. Available at: [Link]

-

Bioanalysis Zone. (2024). Understanding how biologics trigger immune responses: T-cell-dependent vs T-cell-independent pathways. Bioanalysis Zone. Available at: [Link]

Sources

- 1. synabs.be [synabs.be]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. DNP-Lys-ficoll: a T-independent antigen which elicits both IgM and IgG anti-DNP antibody-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of immunity and tolerance in vitro by hapten protein conjugates. I. The relationship between the degree of hapten conjugation and the immunogenicity of dinitrophenylated polymerized flagellin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. INDUCTION OF IMMUNITY AND TOLERANCE IN VITRO BY HAPTEN PROTEIN CONJUGATES: I. THE RELATIONSHIP BETWEEN THE DEGREE OF HAPTEN CONJUGATION AND THE IMMUNOGENICITY OF DINITROPHENYLATED POLYMERIZED FLAGELLIN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. Regulation of in vitro primary anti-DNP antibody production by functional subsets of T lymphocytes in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNP-KLH Yields Changes in Leukocyte Populations and Immunoglobulin Isotype Use with Different Immunization Routes in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifediagnostics.com [lifediagnostics.com]

- 13. ELISA Protocol | Rockland [rockland.com]

- 14. m1.acris-antibodies.com [m1.acris-antibodies.com]

- 15. Hapten-Decorated DNA Nanostructures Decipher the Antigen-Mediated Spatial Organization of Antibodies Involved in Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A chemical approach to the mechanism of B-lymphocyte activation. II. The pure presentation of haptens does not inactivate B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DNP Antibodies Anti-DNP | Recombinant - Syd Labs [sydlabs.com]

Introduction: The Strategic Importance of the DNP Group and β-Alanine

An In-Depth Technical Guide to the Applications of the 2,4-Dinitrophenyl (DNP) Group and DNP-β-Alanine in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the applications of the 2,4-dinitrophenyl (DNP) group in peptide chemistry, with a particular focus on its role as a protecting group and the specific uses of DNP-β-alanine. As a senior application scientist, the following sections synthesize established protocols with the underlying chemical principles to provide actionable insights for laboratory practice.

In the intricate field of peptide synthesis, the precise control of chemical reactions is paramount to achieving high purity and yield of the target molecule. This control is largely exerted through the use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions.[1] The 2,4-dinitrophenyl (DNP) group is a well-established entity in this context, offering unique properties that have been harnessed for various applications.

Concurrently, the incorporation of non-canonical amino acids, such as β-alanine, into peptide structures is a key strategy for developing novel therapeutics with enhanced stability and tailored biological activity. β-alanine, a naturally occurring beta-amino acid, is known to influence the conformational properties of peptides and is a precursor to the neuromuscular fatigue buffer, carnosine.[2]

This guide will first delve into the most prominent application of the DNP group in peptide chemistry: the side-chain protection of histidine. Subsequently, it will explore the specific applications of the DNP-β-alanine conjugate, a molecule that leverages the properties of both its components for specialized uses.

The DNP Group as a Robust Side-Chain Protecting Group for Histidine in Boc-SPPS

The incorporation of histidine into peptide sequences during solid-phase peptide synthesis (SPPS) presents significant challenges, primarily due to the nucleophilic and basic nature of its imidazole side chain.[3] These properties can lead to two major undesirable outcomes:

-

Racemization: The imidazole ring, particularly the π-nitrogen, can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This results in the loss of stereochemical integrity and the formation of the D-histidine epimer, which can drastically alter the biological activity of the peptide.[4]

-

Side-Chain Acylation: The unprotected imidazole ring can react with activated amino acids, leading to the formation of undesired acylated byproducts.[2]

To mitigate these issues, the imidazole side-chain is temporarily masked with a protecting group. In the context of tert-Butoxycarbonyl (Boc) based SPPS, the DNP group is a widely used and effective choice.[5] The electron-withdrawing nature of the two nitro groups on the phenyl ring significantly reduces the basicity and nucleophilicity of the imidazole ring, thereby preventing the aforementioned side reactions.[6]

Comparative Analysis of Histidine Protecting Groups in Boc-SPPS

The selection of a protecting group is a critical decision in peptide synthesis design. The DNP group is often compared with other common protecting groups for histidine in Boc-SPPS, such as tosyl (Tos) and benzyloxymethyl (Bom). The following table provides a comparative overview of their key properties.

| Feature | DNP (2,4-dinitrophenyl) | Tos (Tosyl) | Bom (Benzyloxymethyl) |

| Point of Attachment | π-nitrogen | π-nitrogen | τ-nitrogen |

| Racemization Suppression | High | Moderate | Very High |

| Stability to TFA | Stable | Labile | Stable |

| Cleavage Conditions | Thiolysis (e.g., thiophenol)[5] | HOBt, HF | HF, TFMSA, Hydrogenolysis |

| Key Advantages | Robust, stable to acid, effective racemization suppression.[2] | Easily cleaved under certain coupling conditions. | Very effective at preventing racemization.[2] |

| Key Disadvantages | Requires a separate, orthogonal deprotection step. Partially labile to piperidine.[6] | Can be unintentionally removed during synthesis.[2] | More difficult to synthesize the protected amino acid.[2] |

Experimental Protocol: On-Resin Deprotection of the DNP Group

The removal of the DNP group is typically performed after the full peptide sequence has been assembled on the solid support and before the final cleavage of the peptide from the resin. The most common method for DNP cleavage is thiolysis, which proceeds via a nucleophilic aromatic substitution mechanism.

Materials and Reagents:

-

DNP-protected peptide-resin

-

N,N-Dimethylformamide (DMF)

-

Thiophenol

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Step-by-Step Procedure:

-

Swell the DNP-protected peptide-resin in DMF (approximately 10 mL per gram of resin) for 30-60 minutes.

-

Prepare the deprotection solution by adding thiophenol (2 mL per gram of resin) and TEA or DIEA (2 mL per gram of resin) to the resin suspension.[5]

-

Agitate the mixture at room temperature for approximately 90 minutes. The solution will typically turn a deep yellow or orange color, indicating the release of the DNP-thiol adduct.

-

Drain the deprotection solution.

-

Wash the resin thoroughly to remove all traces of the reagents and the colored byproducts. A typical washing sequence is:

-

DMF (3 times)

-

DCM (3 times)

-

MeOH (3 times)

-

-

Dry the resin under vacuum. The peptide is now ready for final cleavage from the solid support.

Caption: Workflow for the on-resin removal of the DNP protecting group.

Lability of the DNP Group to Piperidine

While the DNP group is orthogonal to the acid-labile Boc group, it exhibits partial lability to the basic conditions used for Fmoc group removal (typically 20% piperidine in DMF). Studies have shown that up to 84% of the DNP group can be cleaved from histidine during treatment with 20% piperidine in DMF.[6] This is a critical consideration when designing hybrid Boc/Fmoc synthesis strategies, as the unintended removal of the DNP group can expose the histidine side chain to undesirable side reactions.[6]

Applications of DNP-β-Alanine and DNP as a Hapten

While the primary role of the DNP group in peptide chemistry has been as a protecting group, both the DNP moiety itself and the DNP-β-alanine conjugate have found applications in other areas, particularly in immunology and bioconjugation.

The DNP Group as a Hapten

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The DNP group is a classic example of a hapten and is widely used to generate anti-DNP antibodies. This property has been leveraged in peptide chemistry to develop novel immunotherapeutics.

In a recent study, the DNP hapten was chemoenzymatically ligated to the C-terminus of a fibroblast growth factor receptor 1 (FGFR1)-binding peptide. The resulting DNP-peptide conjugate was able to recruit endogenous anti-DNP antibodies, which significantly extended the half-life of the peptide in vivo and enhanced its anti-tumor activity. This approach represents a powerful strategy for improving the pharmacokinetic properties of therapeutic peptides.

Caption: Conceptual diagram of a DNP-hapten conjugated peptide recruiting an antibody.

DNP-β-Alanine in Immunological Studies

N-(2,4-Dinitrophenyl)-β-alanine (DNP-β-alanine) is a commercially available derivative of β-alanine where the amino group is modified with a DNP group.[5] While its use as a building block in routine peptide synthesis is not widely documented, it has found a niche in immunological research.

DNP-β-alanine has been used in studies of immunological reactivity. For instance, it has been investigated in the context of skin reactivity, where its properties are compared to other DNP-amino acids to understand the influence of molecular size and structure on the immune response.[6] In some studies, DNP-β-alanine has been used as a negative control; for example, patients exhibiting an immune reaction to DNP-lysine did not show a positive reaction to the position-isomeric DNP-β-alanine, highlighting its utility in dissecting the specificity of the immune response.

Analytical Characterization of DNP-Peptides

The presence of the DNP group on a peptide provides a strong chromophore, which is beneficial for analytical characterization. DNP-derivatized amino acids and peptides can be readily detected and quantified using UV-Vis spectroscopy and high-performance liquid chromatography (HPLC) with a UV detector. The progress of the DNP removal step can be monitored by the disappearance of the DNP-peptide peak and the appearance of the deprotected peptide peak in the HPLC chromatogram. Mass spectrometry is also a crucial tool for confirming the identity and purity of the final peptide product after DNP removal and cleavage from the resin.

Conclusion

The 2,4-dinitrophenyl group is a versatile tool in the arsenal of the peptide chemist. Its primary and most well-established application is as a robust protecting group for the imidazole side chain of histidine in Boc-based solid-phase peptide synthesis, where it effectively suppresses racemization and other side reactions. The straightforward, albeit orthogonal, thiolytic deprotection protocol makes it a reliable choice for the synthesis of complex histidine-containing peptides.

Beyond its role in synthesis, the DNP moiety serves as a powerful hapten, enabling innovative strategies for enhancing the therapeutic properties of peptides through antibody recruitment. The specific conjugate, DNP-β-alanine, has found utility in immunological studies as a probe for understanding the structural basis of immune recognition.

For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry, protocols, and alternative applications of the DNP group and its derivatives is essential for the successful design and execution of peptide-related research and development.

References

- Aapptec. (n.d.). Removal of Dnp Protecting Groups.

- BenchChem. (2025). A Comparative Guide to Dnp, Tos, and Bom Protecting Groups for Histidine in Peptide Synthesis.

- Garay, H. E., González, L. J., Cruz, L. J., Estrada, R. C., & Reyes, O. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly. Biotecnología Aplicada, 14(3), 193-195.

- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

- BenchChem. (2025). The Strategic Role of Boc-D-His(DNP)-OH in Peptide Synthesis: A Technical Guide.

-

WebMD. (2025). Beta-alanine: Uses and Risks. Retrieved from [Link]

- Anonymous. (n.d.).

- Muttenthaler, M., et al. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International journal of peptide and protein research, 45(2), 116–121.

- BenchChem. (2025). Application Notes and Protocols for the Incorporation of D-Histidine in Solid-Phase Peptide Synthesis.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504.

- Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. (n.d.).

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).

- Wang, Y., et al. (2024). Chemoenzymatic Synthesis of DNP-Functionalized FGFR1-Binding Peptides as Novel Peptidomimetic Immunotherapeutics for Treating Lung Cancer. Journal of Medicinal Chemistry.

- BenchChem. (2025). Application Notes and Protocols: Cleavage Cocktail for Peptides Containing His(Dnp).

- Damodaran, V. B., & Fee, C. J. (2006). Synthesis and Evaluation of α-(β-Alanine)-ω-carboxy PEG Derivative as a Novel Cleavable Heterobifunctional PEG Tether for Solid-Phase Polymeric Drug Delivery. Journal of applied polymer science, 102(1), 397-405.

- Neuhaus, F. C. (1962). The enzymatic synthesis of D-alanyl-D-alanine. Journal of Biological Chemistry, 237(3), 778-786.

- Bhushan, R., & Brückner, H. (1993). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review.

- Jackson, G. E., & Young, N. M. (1987). The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. Analytical biochemistry, 162(1), 251–256.

- BenchChem. (2025). An Introductory Guide to the Use of Protected Histidines in Solid-Phase Peptide Synthesis.

- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.

- Bernatowicz, M. S., Daniels, S. B., & Köster, H. (1989). Synthesis of beta-(1-azulenyl)-L-alanine as a potential blue-colored fluorescent tryptophan analog and its use in peptide synthesis. Tetrahedron letters, 30(35), 4645-4648.

- Kapoor, A., & Malik, A. (2014). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Der Pharma Chemica, 6(1), 329-336.

- Hong, Z., et al. (2022). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 10, 984823.

- Shpak, A. V., et al. (2012). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Journal of Analytical Chemistry, 67, 737-743.

Sources

- 1. Beta-alanine: Uses and Risks [webmd.com]

- 2. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. scbt.com [scbt.com]

- 4. neurotoxin beta-n-methylamino-l-alanine bmaa: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DNP-beta-alanine as a Fluorescence Quencher: A Technical Guide for Researchers

Introduction: The "Off" Switch in Fluorescence-Based Assays

In the intricate world of molecular biology and drug discovery, the ability to selectively turn a fluorescent signal "on" or "off" is paramount. This control allows for the development of highly sensitive and specific assays that can probe everything from enzyme activity to molecular binding events. At the heart of this "off" switch lies the phenomenon of fluorescence quenching, a process that decreases the intensity of a fluorophore's emission. Among the arsenal of quenching agents available to researchers, the 2,4-dinitrophenyl (DNP) group, particularly when conjugated as DNP-beta-alanine, stands out as a versatile and efficient tool.

This technical guide provides an in-depth exploration of this compound as a fluorescence quencher. We will delve into the core mechanisms governing its function, offer practical insights into assay design, present detailed experimental protocols, and discuss the critical aspects of data interpretation. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the power of fluorescence quenching in their work.

Core Quenching Mechanisms: A Tale of Energy Transfer

The primary mechanism by which the DNP group quenches fluorescence is Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor chromophore.[1] For FRET to occur efficiently, several conditions must be met:

-

Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor (in this case, the DNP quencher).[2]

-

Proximity: The donor and acceptor molecules must be in close proximity, typically within 1-10 nanometers. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between them.[1]

-

Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.

In a typical FRET-based assay using a DNP quencher, the donor fluorophore is excited by an external light source. If the DNP acceptor is close enough, the excited-state energy from the donor is transferred directly to the DNP molecule without the emission of a photon.[3] The DNP group then dissipates this energy non-radiatively (e.g., as heat), effectively "quenching" the fluorescence.[3]

Caption: FRET mechanism with a DNP quencher.

While FRET is the dominant mechanism, it's important to acknowledge other potential quenching processes, such as static and dynamic (collisional) quenching.[4] Static quenching involves the formation of a non-fluorescent complex between the fluorophore and quencher in the ground state, while dynamic quenching results from collisions between the quencher and the excited-state fluorophore.[4][5] In many well-designed assays, the contribution of these mechanisms is minimal compared to FRET.

Practical Considerations for Assay Design

The success of any experiment utilizing this compound hinges on careful assay design. Key considerations include the choice of fluorophore, the advantages and limitations of the DNP moiety, and proper labeling techniques.

Pairing DNP with the Right Fluorophore

The broad absorption spectrum of the DNP group makes it a versatile quencher for a wide range of fluorophores.[2][6] The choice of the donor fluorophore is critical and depends on the specific application, instrumentation available, and desired spectral properties.

| Donor Fluorophore | Typical Emission Max (nm) | DNP Absorption Max (nm) | Förster Distance (R₀) (Å) | Reference |

| Tryptophan (Trp) | ~350 | ~360 | Varies | [7] |

| 7-methoxycoumarin-4-yl acetic acid (MCA) | ~390 | ~360 | ~36.5 | [2] |

| 7-amino-4-carbamoylmethylcoumarin (ACC) | ~460 | ~360 | ~34.7 | [2] |

| o-Aminobenzoic acid (Abz) | ~420 | ~360 | Varies | [8][9] |

| Fluorescein | ~520 | ~360 (shoulder to 500) | ~41-65 (with QC-1) | [10] |

Note: The absorption spectrum of DNP has a maximum around 360 nm but extends as a shoulder towards 500 nm, allowing it to quench a variety of fluorophores.[2]

Advantages of DNP as a Quencher

-

Small Size: The DNP moiety is significantly smaller than other common quenchers like Dabcyl, which can minimize steric hindrance and potential interference with biological interactions, such as protease binding.[2]

-

Cost-Effectiveness: DNP is an inexpensive quenching group, making it suitable for high-throughput screening and the design of large substrate libraries.[2]

-

Broad Quenching Range: Due to its broad absorption spectrum, DNP can effectively quench a variety of fluorophores emitting in the UV, blue, and green regions of the spectrum.[2][6]

Limitations and Experimental Caveats

-

Solubility: Peptides or probes heavily modified with hydrophobic groups, including DNP, can sometimes exhibit poor solubility in aqueous buffers. Careful sequence design and the use of solubilizing agents may be necessary.

-

Inner Filter Effects: At high concentrations, the DNP quencher can absorb either the excitation light intended for the fluorophore or the emitted fluorescent light, leading to an apparent quenching that is not due to FRET. This is a trivial form of quenching that must be controlled for.[11]

-

pH Sensitivity: The absorption properties of DNP can be influenced by pH, which may affect quenching efficiency. Assays should be performed in well-buffered solutions.[12]

Application Spotlight: Internally Quenched Fluorescent (IQF) Protease Assays

One of the most powerful applications of this compound is in the design of internally quenched fluorescent (IQF) substrates for monitoring protease activity.[2] These substrates are typically short peptides containing a fluorophore and a DNP quencher on opposite sides of a protease-specific cleavage site.[2]

In the intact peptide, the close proximity of the fluorophore and the DNP quencher results in efficient FRET, and the fluorescence is quenched.[2] Upon enzymatic cleavage of the peptide bond, the fluorophore and quencher diffuse apart, disrupting FRET and leading to a significant increase in fluorescence intensity.[2] This increase in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.

Caption: Workflow for a protease assay using an IQF substrate.

Experimental Protocol: General Protease Assay

This protocol provides a general framework for a protease assay using a DNP-quenched substrate. Specific parameters such as substrate concentration, enzyme concentration, and buffer composition should be optimized for each specific protease.

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate assay buffer for the protease of interest (e.g., Tris-HCl, HEPES) at the optimal pH and ionic strength.

-

Substrate Stock Solution: Dissolve the DNP-quenched peptide substrate in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1-10 mM).

-

Enzyme Solution: Prepare a stock solution of the protease in assay buffer. The final concentration in the assay will need to be determined empirically.

-

-

Assay Setup:

-

The assay is typically performed in a 96- or 384-well microplate (black plates are recommended to minimize background fluorescence).

-

Prepare a reaction mixture in each well by adding the assay buffer first, followed by the substrate. The final substrate concentration is typically at or below its Michaelis-Menten constant (Km).

-

Equilibrate the plate to the desired reaction temperature (e.g., 25°C or 37°C).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the protease to each well.

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 30-60 minutes). Use excitation and emission wavelengths appropriate for the chosen fluorophore.

-

-

Data Analysis:

-

For each time point, subtract the background fluorescence (from wells containing buffer and substrate but no enzyme).

-

Plot the fluorescence intensity versus time. The initial rate of the reaction (v₀) is the slope of the linear portion of this curve.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

Conclusion: A Small Molecule with a Large Impact

This compound, and the broader class of DNP-based quenchers, represent a cornerstone technology in the development of fluorescence-based assays. Its small size, cost-effectiveness, and broad quenching capabilities make it an attractive choice for a wide range of applications, most notably in the study of proteases.[2] By understanding the fundamental principles of FRET and carefully considering the practical aspects of assay design, researchers can effectively harness the power of this compound to illuminate complex biological processes and accelerate the pace of scientific discovery.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ionescu, D., et al. (2014). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. Molecules. [Link]

-

ResearchGate. Spectral overlap of the DNP quenching group and the ACC fluorophore. [Link]

-

Poreba, M., et al. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific Reports. [Link]

-

Wang, L., et al. (2022). Small-Molecule Quenchers for Förster Resonance Energy Transfer: Structure, Mechanism, and Applications. Angewandte Chemie International Edition. [Link]

-

Roy, R., et al. (2008). Non-fluorescent Quenchers to Correlate Single-Molecule Conformational and Compositional Dynamics. Biophysical Journal. [Link]

-

Wikipedia. Förster resonance energy transfer. [Link]

-

ResearchGate. Intramolecular quenching of the Abz fluorophore by the Dnp-lysine... [Link]

-

Peng, X., et al. (2009). A nonfluorescent, broad-range quencher dye for Förster resonance energy transfer assays. Analytical Biochemistry. [Link]

-

Levy, A. L., & Chung, D. (1953). A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids. Journal of the American Chemical Society. [Link]

-

The Journal of Chemical Physics. Dye–quencher pair screening for efficient photo-CIDNP: The role of molecular diffusion. [Link]

-

MDPI. 2,4 Dinitrophenol as Medicine. [Link]

-

ResearchGate. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. [Link]

-

Shrestha, S., et al. (2014). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. Photochemistry and Photobiology. [Link]

-

The Journal of Chemical Physics. Dye–quencher pair screening for efficient photo-CIDNP: The role of molecular diffusion. [Link]

-

Frontiers. Advances in the synthesis of β-alanine. [Link]

-

YouTube. FRET in action! Förster/Fluorescent Resonance Energy Transfer examples & interpretation. [Link]

-

ResearchGate. Effect of 2,4-dinitrophenol (DNP) treatment on metabolic rate (V · O2 )... [Link]

-

ResearchGate. FRET: does anyone know a Fluorophore and Quencher working at high pH ranges (8-11)? [Link]

-

Geiger, J. D., & Kocerha, N. A. (2013). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Expert Opinion on Investigational Drugs. [Link]

-

ResearchGate. PB-PCI mass spectrum of DNP-Val-Ala. [Link]

-

PubChem. N-(2,4-Dinitrophenyl)-L-alanine. [Link]

-

ChemWhat. N-(2,4-DINITROPHENYL)-L-ALANINE CAS#: 1655-52-3. [Link]

-

Parthasarathy, A., et al. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science. [Link]

-

Velmurugan, K., et al. (2019). Fluorescence Spectral Studies on the Interaction of Alanine and Valine with Resorcinol-Based Acridinedione Dyes in Aqueous Solution. ACS Omega. [Link]

-

Lee, S. H., et al. (2022). Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP. International Journal of Molecular Sciences. [Link]

-

Analytical Chemistry. Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. [Link]

Sources

- 1. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 2. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule Quenchers for Förster Resonance Energy Transfer: Structure, Mechanism, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tide Fluor™ and Tide Quencher™ Dyes, Optimized for Maximizing the Power of Fluorescence Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. A nonfluorescent, broad-range quencher dye for Förster resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

The Role of DNP-beta-alanine in Förster Resonance Energy Transfer (FRET) Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Förster Resonance Energy Transfer (FRET) has emerged as an indispensable tool in biomedical research and drug discovery, offering a spectroscopic "ruler" to measure nanoscale distances and monitor dynamic molecular interactions.[1] The design of FRET probes, particularly the selection of donor-quencher pairs and the linking chemistry, is paramount to the success of these assays. This technical guide provides a comprehensive exploration of FRET probes utilizing the 2,4-Dinitrophenyl (DNP) moiety as a quencher, with a specific focus on the incorporation of a beta-alanine linker. We will delve into the fundamental principles of FRET, the unique spectral properties of DNP as a non-fluorescent acceptor, and the strategic advantages of employing beta-alanine in probe design. This guide will further provide detailed, field-proven protocols for the synthesis, purification, and application of DNP-beta-alanine-containing FRET probes, with a particular emphasis on protease activity assays.

The Foundational Principles of FRET

Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism between two chromophores, a donor fluorophore and an acceptor molecule.[1] When a donor fluorophore, initially in its electronic excited state, is in close proximity to an acceptor, it can transfer its excitation energy to the acceptor without the emission of a photon.[1] This energy transfer is mediated by dipole-dipole coupling and is exquisitely sensitive to the distance between the donor and acceptor, with the efficiency of energy transfer being inversely proportional to the sixth power of this distance.[1] This steep distance dependence makes FRET a powerful tool for studying molecular interactions, conformational changes in proteins, and enzymatic cleavage events.[2][3]

Several key conditions must be met for FRET to occur:

-

Proximity: The donor and acceptor molecules must be in close proximity, typically within the range of 1-10 nanometers.[1]

-

Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor.[3]

-

Favorable Orientation: The transition dipole moments of the donor and acceptor must be in a favorable relative orientation.

The efficiency of FRET (E) can be expressed by the following equation:

E = R₀⁶ / (R₀⁶ + r⁶)

where 'r' is the distance between the donor and acceptor, and 'R₀' is the Förster distance, a characteristic distance at which the FRET efficiency is 50%.[4]

The DNP Moiety: A Classic Quencher

The 2,4-Dinitrophenyl (DNP) group is a widely utilized non-fluorescent acceptor, or "quencher," in FRET probe design. Its primary role is to accept the energy from an excited donor fluorophore and dissipate it as heat, thereby quenching the donor's fluorescence. The effectiveness of DNP as a quencher stems from its broad absorption spectrum, which exhibits significant overlap with the emission spectra of several common donor fluorophores.[3][4]

Spectral Properties and Common Donor Pairs

The absorption spectrum of DNP typically shows a maximum around 360 nm with a significant shoulder extending to approximately 500 nm.[3] This broad absorption profile allows for effective quenching of a variety of donor fluorophores. Some of the most common donor fluorophores paired with DNP in FRET probes include:

-

(7-Methoxycoumarin-4-yl)acetyl (Mca): The Mca-DNP pair is a classic combination used extensively in protease assays.[2] The emission spectrum of Mca overlaps well with the absorption spectrum of DNP, leading to efficient quenching.[5]

-

2-Aminobenzoyl (Abz): Similar to Mca, Abz is another popular donor for DNP, with its emission spectrum showing good overlap with DNP's absorption.[6]

-

Tryptophan (Trp): The intrinsic fluorescence of the amino acid tryptophan can also be quenched by DNP, making it a useful FRET pair for studying protein dynamics.[4][7]

The following table summarizes the spectral properties of common donor-DNP FRET pairs:

| Donor Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quencher | Förster Distance (R₀) in Å |

| Mca | ~325 | ~392 | DNP | 36.5[3] |

| Abz | ~320 | ~420 | DNP | Varies with environment |

| Tryptophan | ~280 | ~350 | DNP | Varies with environment |

Note: The Förster distance for Abz and Tryptophan with DNP can vary depending on the local environment and the specific peptide sequence.

The spectral overlap between the donor emission and the DNP absorption is the cornerstone of the quenching mechanism.

Caption: FRET mechanism between a donor fluorophore and a DNP quencher.

The Strategic Role of the Beta-Alanine Linker

While the donor and quencher are the key players in FRET, the linker connecting them to the molecular scaffold (typically a peptide) is of critical importance for optimizing probe performance. The choice of linker influences the distance, flexibility, and solubility of the FRET probe. Beta-alanine, a non-proteinogenic amino acid, is frequently employed as a linker in FRET probe design due to several advantageous properties.

Flexibility and Conformational Freedom

Unlike the more rigid alpha-amino acids that make up the peptide backbone, beta-alanine possesses an additional methylene group, which imparts greater conformational flexibility to the linker.[8] This flexibility allows the donor and quencher to adopt a wider range of spatial orientations, which can be crucial for achieving optimal quenching in the intact probe. A flexible linker can help to ensure that the donor and quencher are, on average, within the Förster distance, maximizing FRET efficiency.[9]

Spacer Function and Prevention of Steric Hindrance

The beta-alanine linker acts as a spacer, physically separating the bulky DNP group from the peptide backbone. This can be important to prevent steric hindrance that might interfere with the recognition and cleavage of the peptide substrate by the target enzyme. By moving the quencher away from the core recognition sequence, the beta-alanine linker helps to ensure that the probe remains a good substrate for the enzyme.

Caption: Schematic of a FRET probe with a beta-alanine linker.

Synthesis and Purification of this compound FRET Probes

The synthesis of FRET probes containing this compound is typically achieved through solid-phase peptide synthesis (SPPS).[1][9] This methodology allows for the stepwise assembly of the peptide chain on a solid support, followed by the incorporation of the donor and quencher moieties.

Solid-Phase Peptide Synthesis (SPPS) Workflow

A standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed for the synthesis of these probes.[10]

Step-by-Step Methodology:

-

Resin Preparation: Start with a suitable solid support resin, such as a Rink amide resin for C-terminally amidated peptides.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a base, typically piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid to the deprotected N-terminus using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

-

Incorporation of this compound: To incorporate the this compound moiety at the C-terminus, a pre-functionalized resin can be used, or Fmoc-beta-alanine can be coupled to the peptide, followed by reaction with 1-fluoro-2,4-dinitrobenzene (FDNB) after the completion of the peptide chain synthesis and side-chain deprotection. For N-terminal labeling, the DNP group can be introduced after the final amino acid is coupled and deprotected.

-

Donor Fluorophore Labeling: The donor fluorophore (e.g., Mca) is typically coupled to the N-terminus of the peptide after the final Fmoc deprotection step.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Sources

- 1. peptide.com [peptide.com]